REACTION_SMILES
|
[CH2:1]([CH3:2])[c:3]1[c:4]([OH:10])[cH:5][c:6]([OH:9])[cH:7][cH:8]1.[CH3:11][O:12][c:13]1[cH:14][cH:15][c:16]([CH2:17][C:18]([OH:19])=[O:20])[cH:21][cH:22]1.[CH3:24][C:25](=[O:26])[O-:27].[Na+:23]>>[CH2:1]([CH3:2])[c:3]1[c:4]([OH:10])[cH:5][c:6]([OH:9])[c:7]([C:18]([CH2:17][c:16]2[cH:15][cH:14][c:13]([O:12][CH3:11])[cH:22][cH:21]2)=[O:19])[cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1ccc(O)cc1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(CC(=O)O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1cc(C(=O)Cc2ccc(OC)cc2)c(O)cc1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |